

Application Note: Synthesis of Levafix-Class Reactive Dyes using Fluoropyrimidines

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Compound of Interest

Compound Name: 2-Fluoro-4-methylpyrimidine

Cat. No.: B1644806

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Executive Summary

This guide details the synthesis protocols for Levafix-class reactive dyes utilizing fluoropyrimidine anchoring systems. While the "Levafix PN" designation historically encompasses specific printing ranges (often utilizing monochlorotriazine or mixed anchors), this protocol focuses on the superior Fluoropyrimidine (FCP) chemistry (akin to Levafix E-A/CA) which offers high fixation yields (>80%), excellent wash-off properties, and high stability against acid hydrolysis.

The core chemistry involves the condensation of a chromophore (amine-functionalized) with 2,4,6-trifluoro-5-chloropyrimidine to yield a reactive dye containing a difluoro-monochloropyrimidine anchor.

Chemical Basis & Mechanism

The superiority of fluoropyrimidine dyes lies in the electron-withdrawing power of the pyrimidine ring, enhanced by the 5-chloro substituent and the high electronegativity of fluorine.

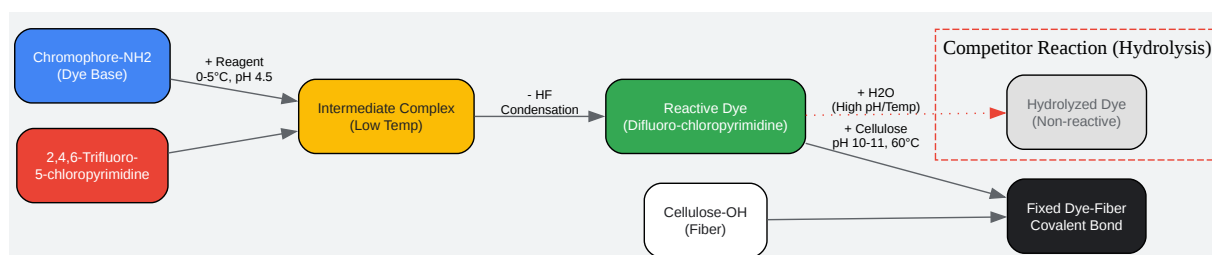
The Reactive Anchor

The starting scaffold is typically 2,4,6-trifluoro-5-chloropyrimidine.

- Step 1 (Synthesis): A nucleophilic aromatic substitution () occurs where the chromophore's amino group displaces one fluorine atom (preferentially at the C-4 position due to steric and electronic factors).
- Step 2 (Application): During dyeing (alkaline conditions), the cellulose hydroxyl group displaces the second fluorine atom (at C-2 or C-6), forming a stable ether linkage.

Reaction Pathway Diagram

The following diagram illustrates the critical pathway from raw intermediates to the final fiber-fixed state.



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Figure 1: Reaction pathway for Fluoropyrimidine Reactive Dyes, showing synthesis and fixation vs. hydrolysis.

Experimental Protocol

Safety Warning: Fluoropyrimidines are potent skin irritants and lachrymators. Work must be performed in a fume hood with full PPE (gloves, goggles, respirator).

Materials Required

Component	Specification	Function
Chromophore	Amine-terminated (e.g., H-acid derivative)	Color bearing base
Anchor Reagent	2,4,6-trifluoro-5-chloropyrimidine	Reactive moiety source
Solvent	Water / Acetone (if required for solubility)	Reaction medium
Acid Scavenger	Sodium Fluoride (NaF) or mild Na ₂ CO ₃	Maintain pH
Buffer	Phosphate buffer (pH 5-6)	Prevent premature hydrolysis

Step-by-Step Synthesis Procedure

Phase A: Chromophore Preparation (Example: Azo Base)

- **Diazotization:** Dissolve 0.1 mol of diazo component (e.g., sulfatoethylsulfone aniline derivative if making bifunctional, or standard aniline sulfonate) in water. Add HCl to pH < 2. Cool to 0-5°C.
- **Nitrosation:** Add stoichiometric Sodium Nitrite () dropwise. Stir for 1 hour. Destroy excess nitrite with Sulfamic Acid.
- **Coupling:** Add coupling component (e.g., H-acid) at 0-5°C. Adjust pH to 5-6 using Sodium Bicarbonate. Stir until coupling is complete (verify with TLC).

Phase B: Condensation with Fluoropyrimidine (The Critical Step)

This step attaches the reactive anchor.

- **Preparation:** Cool the chromophore solution (from Phase A) to 0–2°C. This low temperature is non-negotiable to prevent hydrolysis of the fluorine atoms.
- **Addition:** Add 1.1 equivalents of 2,4,6-trifluoro-5-chloropyrimidine dropwise.

- Note: The reagent is often dissolved in a small amount of acetone if water solubility is poor.
- pH Control: The reaction releases Hydrofluoric Acid (HF). Maintain pH strictly between 4.5 and 6.0 using a dilute Sodium Carbonate or Lithium Hydroxide solution.
 - Critical Control Point: If pH rises > 7.0, the second fluorine hydrolyzes. If pH < 4.0, the amine becomes protonated and nucleophilic attack stops.
- Monitoring: Monitor the reaction via HPLC. Look for the disappearance of the free amine peak. Reaction time is typically 2–4 hours at 0–5°C.
- Stabilization: Once condensation is complete, add a phosphate buffer to lock pH at 6.0.

Phase C: Isolation and Purification

- Salting Out: Add NaCl (10-15% w/v) or KCl to precipitate the dye.
- Filtration: Filter the precipitate under vacuum.
- Washing: Wash with brine (not water, to prevent redissolving) and then a small amount of ice-cold acetone to remove unreacted pyrimidine.
- Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C as the fluoropyrimidine group is heat-sensitive in the presence of moisture.

Quality Control & Characterization

To ensure the synthesized dye meets "Levafix" performance standards, the following parameters must be validated.

Analytical Parameters

Test	Method	Acceptance Criteria
Purity (HPLC)	Reverse-phase C18	> 95%
Hydrolyzable Fluorine	Ion Chromatography	Theoretical count \pm 5%
Solubility	Water at 25°C	> 100 g/L
Substantivity	Exhaustion curve	High primary exhaustion

Reactivity Verification (Fixation Test)

Perform a mock dyeing on cotton fabric:

- Dyeing: 2% owf dye, LR 1:10, 50°C.
- Alkali: Add
(pH 10.5).
- Fixation: Run for 45 mins.
- Wash-off: Soap at 95°C.
- Measure: K/S values before and after soaping. High-quality fluoropyrimidine dyes should show >80% fixation yield.

Troubleshooting Guide

Issue: Low Yield during Condensation

- Cause: Hydrolysis of the trifluoropyrimidine reagent before it reacts with the amine.
- Solution: Ensure temperature is < 2°C. Use an anhydrous solvent for the pyrimidine addition if possible. Increase agitation speed to improve mass transfer.

Issue: "Dull" Shade

- Cause: Azo bond reduction or degradation during isolation.

- Solution: Ensure drying temperature does not exceed 40°C. Check for residual nitrite in Phase A (must be fully quenched).

Issue: Poor Fixation on Cotton

- Cause: The reactive fluorine was hydrolyzed during synthesis (pH spike).
- Solution: Tighten pH control during Phase B. Ensure the final product is buffered.

References

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Note: "Levafix" is a registered trademark of DyStar Colours Distribution GmbH. This protocol is for research and educational purposes regarding the underlying fluoropyrimidine chemistry.

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